molecular formula C13H25N9O3 B1220120 (3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide CAS No. 128126-45-4

(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide

Cat. No. B1220120
M. Wt: 355.4 g/mol
InChI Key: ZMWBCGMRXBPXEU-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide is a natural product found in Flexibacter with data available.

Scientific Research Applications

Antitumor Agents

Compounds structurally related to (3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide have been synthesized and evaluated as antitumor agents. For example, classical antifolates incorporating pyrrolo[2,3-d]pyrimidine scaffold, like those studied by Gangjee et al. (2005), exhibit potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential as antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Antibacterial and Insecticidal Potential

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally related to the compound . These derivatives have been evaluated for their insecticidal and antibacterial potential, showing a significant relation between their structure and biological activity (Deohate & Palaspagar, 2020).

Dipeptide Mimics

The synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids, as studied by Rao, Pinyol, and Lubell (2007), represents another application area. These compounds can act as rigid dipeptide mimics and have potential applications in exploring peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).

properties

CAS RN

128126-45-4

Product Name

(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide

Molecular Formula

C13H25N9O3

Molecular Weight

355.4 g/mol

IUPAC Name

(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide

InChI

InChI=1S/C13H25N9O3/c1-22(8-6-19-13(20-10(8)24)21-12(17)25)9(23)5-7(14)3-2-4-18-11(15)16/h7-8H,2-6,14H2,1H3,(H4,15,16,18)(H4,17,19,20,21,24,25)/t7-,8+/m0/s1

InChI Key

ZMWBCGMRXBPXEU-JGVFFNPUSA-N

Isomeric SMILES

CN([C@@H]1CN=C(NC1=O)NC(=O)N)C(=O)C[C@H](CCCN=C(N)N)N

SMILES

CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N

Canonical SMILES

CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N

Other CAS RN

128126-45-4

synonyms

Hexanamide, 3-amino-N-(2-((aminocarbonyl)amino)-1,4,5,6-tetrahydro-4-oxo-5-pyrimidinyl)-6-((aminoiminomethyl)amino)-N-methyl-, (R-(R*,S*))-
TAN 1057B
TAN-1057B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide
Reactant of Route 2
(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide
Reactant of Route 3
(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide
Reactant of Route 4
(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide
Reactant of Route 5
(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide
Reactant of Route 6
(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide

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